3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
This compound is characterized by its benzofuran core, which is a heterocyclic aromatic organic compound, and its functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of Amide Group: The amide group can be introduced via an amidation reaction using butyric acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the benzofuran core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzofuran core or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated dimethoxyphenyl derivatives in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized benzofuran derivatives, reduced amide derivatives, and substituted benzofuran compounds with various functional groups .
Scientific Research Applications
3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-acetylbenzofuran and 2-benzoylbenzofuran share the benzofuran core and exhibit similar chemical reactivity.
Amide Derivatives: Compounds like N-(2,4-dimethoxyphenyl)acetamide and N-(2,4-dimethoxyphenyl)propionamide have similar amide functional groups and biological activities.
Uniqueness
3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzofuran core, coupled with the butyramido and dimethoxyphenyl groups, makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-(butanoylamino)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-7-18(24)23-19-14-8-5-6-9-16(14)28-20(19)21(25)22-15-11-10-13(26-2)12-17(15)27-3/h5-6,8-12H,4,7H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNTUNKRQFDJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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